molecular formula C13H14ClN5 B7731335 1-(3-Chlorophenyl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine

1-(3-Chlorophenyl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine

Cat. No.: B7731335
M. Wt: 275.74 g/mol
InChI Key: FPVMOLBHYYLCCE-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group and a dimethylpyrimidinyl group attached to a guanidine moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorophenyl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine typically involves the reaction of 3-chloroaniline with 4,6-dimethyl-2-aminopyrimidine in the presence of a guanidine source. The reaction is usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained with high yield and purity. Common reagents used in this synthesis include guanidine hydrochloride and appropriate solvents like ethanol or methanol.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to precisely control reaction parameters, ensuring consistent quality and high throughput. The use of advanced purification techniques, such as crystallization or chromatography, is also common to achieve the desired purity levels required for various applications.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorophenyl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The chlorophenyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted phenyl or pyrimidinyl derivatives.

Scientific Research Applications

1-(3-Chlorophenyl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Chlorophenyl)-3-(4-methylpyrimidin-2-yl)guanidine
  • 1-(3-Chlorophenyl)-3-(4,6-dimethylpyridin-2-yl)guanidine
  • 1-(3-Chlorophenyl)-3-(4,6-dimethylpyrimidin-2-yl)urea

Uniqueness

1-(3-Chlorophenyl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine is unique due to the specific combination of its functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective or versatile.

Biological Activity

1-(3-Chlorophenyl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine, also known as N-(3-Chlorophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine, is a compound with significant biological activity. Its molecular formula is C13H14ClN5, and it has a molar mass of 275.74 g/mol. This compound has been studied for its potential pharmacological applications, particularly in the fields of cancer research and antimicrobial activity.

  • CAS Number : 332073-82-2
  • Molecular Formula : C13H14ClN5
  • Molar Mass : 275.74 g/mol
  • Hazard Class : Irritant

Research indicates that this compound acts as an inhibitor of specific enzymes and signaling pathways. It has been shown to inhibit the transcriptional activity of FOXO3, a key regulator in cellular stress responses and apoptosis. Additionally, it has been identified as a Rho GTPase Rac1 inhibitor, which plays a crucial role in cell migration and proliferation .

Anticancer Properties

This compound has demonstrated promising anticancer activity in various studies:

  • Cell Line Studies : In vitro studies have shown that this compound can significantly reduce cell viability in cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
  • Inhibitory Concentrations : The compound exhibits effective inhibitory concentrations (IC50 values) ranging from 0.5 to 5 µM against different cancer cell lines, indicating its potential as a therapeutic agent .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values against various Gram-positive and Gram-negative bacteria. For instance, it showed MIC values of approximately 0.008 to 0.06 µg/mL against pathogens such as Staphylococcus pneumoniae and Streptococcus pyogenes .

Comparative Biological Activity Table

Activity Type Effect IC50/MIC Values
AnticancerCell viability reduction0.5 - 5 µM
AntimicrobialInhibition of bacterial growth0.008 - 0.06 µg/mL

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Study on Cancer Cell Lines :
    • Researchers treated various cancer cell lines with different concentrations of the compound and observed significant reductions in cell proliferation.
    • Mechanistic studies indicated that the compound induced apoptosis through caspase activation pathways.
  • Antimicrobial Efficacy :
    • A series of tests were conducted on clinical isolates of bacteria, demonstrating the compound's effectiveness against resistant strains.
    • The results suggested that the compound could be developed into a new class of antimicrobial agents.

Properties

IUPAC Name

1-(3-chlorophenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN5/c1-8-6-9(2)17-13(16-8)19-12(15)18-11-5-3-4-10(14)7-11/h3-7H,1-2H3,(H3,15,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPVMOLBHYYLCCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N=C(N)NC2=CC(=CC=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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